Cas no 141197-03-7 (1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel-)

1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel-
- D74239
- 141197-03-7
- (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine
- rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-amine
- CS-0080656
- AKOS006360309
- 1H-Pyrrolizin-1-amine,hexahydro-,(1R,7aR)-rel-(9CI)
- (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
-
- インチ: InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7-/m1/s1
- InChIKey: NEZWZGLYKBFCQX-RNFRBKRXSA-N
- ほほえんだ: [C@H]1(N)[C@@H]2N(CCC2)CC1
計算された属性
- せいみつぶんしりょう: 126.115698455g/mol
- どういたいしつりょう: 126.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 29.3Ų
1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502993-1g |
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine |
141197-03-7 | 97% | 1g |
$1111 | 2023-01-01 |
1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel- 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel-に関する追加情報
1H-Pyrrolizin-1-amine, hexahydro-, (1R,7aR)-rel- (CAS No. 141197-03-7): A Comprehensive Overview
1H-Pyrrolizin-1-amine, hexahydro-, (1R,7aR)-rel- (CAS No. 141197-03-7) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine, belongs to the class of pyrrolizidine alkaloids and has been the subject of numerous studies due to its potential therapeutic applications and biological activities.
The chemical structure of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine is characterized by a six-membered pyrrolizidine ring with a nitrogen atom at position 1. The (1R,7aR)-relative stereochemistry adds to its complexity and contributes to its unique properties. This compound is synthesized through a series of intricate organic reactions, often involving chiral catalysts to ensure the correct stereochemical configuration.
Recent research has highlighted the potential of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine in various biological systems. One notable study published in the Journal of Medicinal Chemistry explored its anti-inflammatory properties. The results indicated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine has shown potential as an antitumor agent. A study conducted by researchers at the National Cancer Institute demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings have sparked interest in further investigating (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine as a potential anticancer agent.
The pharmacokinetic properties of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine have also been studied extensively. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, studies on its metabolic stability have indicated that it is metabolized primarily through Phase II conjugation reactions, which helps to minimize potential toxicity issues.
In the realm of drug discovery and development, (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine has been evaluated for its potential as a lead compound in the design of new therapeutic agents. Its unique chemical structure and biological activities make it an attractive starting point for medicinal chemists aiming to optimize its properties for specific therapeutic applications. For instance, efforts are underway to modify the structure of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine to enhance its potency and selectivity while reducing potential side effects.
The safety profile of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine is another critical aspect that has been thoroughly investigated. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings are encouraging and support further clinical evaluation.
Despite its promising properties, there are still challenges to be addressed in the development of (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine as a therapeutic agent. One such challenge is optimizing its solubility and stability in different formulations to ensure consistent efficacy across various delivery methods. Additionally, further research is needed to fully understand its long-term safety and efficacy in human subjects.
In conclusion, (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine (CAS No. 141197-03-7) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an exciting subject for ongoing research and development. As more studies are conducted and new insights are gained, it is likely that (1R,7aR)-rel-hexahydro-1H-pyrrolizin-1-amine will continue to play a crucial role in advancing our understanding of complex biological processes and in the discovery of new treatments for various diseases.
141197-03-7 (1H-Pyrrolizin-1-amine,hexahydro-, (1R,7aR)-rel-) 関連製品
- 26116-12-1((1-ethylpyrrolidin-2-yl)methanamine)
- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)
- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)
- 20984-81-0(N,N-diethylpyrrolidin-3-amine)
- 20984-82-1(N,N-Diethyl-3-pyrrolidinamine Dihydrochloride)
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 2171110-45-3(3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one)
- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)




